molecular formula C15H18N2O3S2 B2800918 4-(benzenesulfonyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)butanamide CAS No. 923422-71-3

4-(benzenesulfonyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)butanamide

Cat. No.: B2800918
CAS No.: 923422-71-3
M. Wt: 338.44
InChI Key: MKIPGOGFUZYWRQ-UHFFFAOYSA-N
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Description

4-(benzenesulfonyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)butanamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a thiazole ring substituted with dimethyl groups and a butanamide chain attached to a phenylsulfonyl group. Its unique structure allows it to participate in various chemical reactions and makes it valuable in multiple fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)butanamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 2-aminothiazole with acetone in the presence of a catalyst.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced through a sulfonation reaction using phenylsulfonyl chloride and a base such as pyridine.

    Attachment of the Butanamide Chain: The butanamide chain is attached via an amidation reaction, where the thiazole derivative reacts with butanoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfonyl or amide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(benzenesulfonyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)butanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in biochemical assays to study enzyme activity and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)butanamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

4-(benzenesulfonyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)butanamide can be compared with other similar compounds, such as:

    N-(4,5-dimethylthiazol-2-yl)-4-(phenylsulfonyl)acetamide: Similar structure but with an acetamide group instead of a butanamide chain.

    N-(4,5-dimethylthiazol-2-yl)-4-(phenylsulfonyl)propionamide: Contains a propionamide chain instead of a butanamide chain.

    N-(4,5-dimethylthiazol-2-yl)-4-(phenylsulfonyl)hexanamide: Features a hexanamide chain, making it longer than the butanamide chain.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities.

Properties

IUPAC Name

4-(benzenesulfonyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S2/c1-11-12(2)21-15(16-11)17-14(18)9-6-10-22(19,20)13-7-4-3-5-8-13/h3-5,7-8H,6,9-10H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKIPGOGFUZYWRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CCCS(=O)(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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